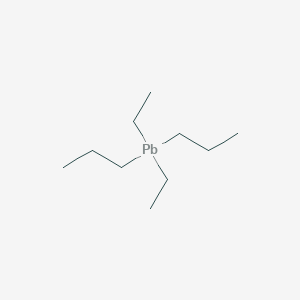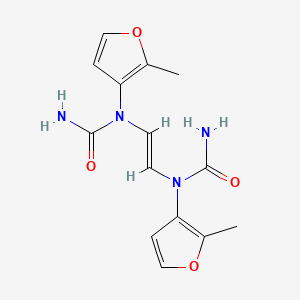
Urea, 1,1'-vinylenebis(3-furfuryl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1,1’-vinylenebis(3-furfuryl-, (E)-: is a synthetic organic compound with the molecular formula C14H16N4O4 It is characterized by the presence of two furfuryl groups attached to a urea moiety through a vinyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- typically involves the reaction of furfurylamine with a vinyl-containing urea derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms with different chemical properties.
Substitution: It can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furfural derivatives, while reduction can produce furfuryl alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for bioactive compounds.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other specialty products.
Mécanisme D'action
The mechanism by which Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Furfurylamine: A related compound with a similar furfuryl group but lacking the urea and vinyl linkages.
Furfural: An aldehyde derivative of furfural with different chemical properties.
Furfuryl alcohol: A reduced form of furfural with distinct reactivity.
Uniqueness: Urea, 1,1’-vinylenebis(3-furfuryl-, (E)- stands out due to its unique combination of furfuryl, urea, and vinyl groups This structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Propriétés
Numéro CAS |
25524-62-3 |
|---|---|
Formule moléculaire |
C14H16N4O4 |
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
1-[(E)-2-[carbamoyl-(2-methylfuran-3-yl)amino]ethenyl]-1-(2-methylfuran-3-yl)urea |
InChI |
InChI=1S/C14H16N4O4/c1-9-11(3-7-21-9)17(13(15)19)5-6-18(14(16)20)12-4-8-22-10(12)2/h3-8H,1-2H3,(H2,15,19)(H2,16,20)/b6-5+ |
Clé InChI |
ORKYYFPFZZFPPF-AATRIKPKSA-N |
SMILES isomérique |
CC1=C(C=CO1)N(/C=C/N(C2=C(OC=C2)C)C(=O)N)C(=O)N |
SMILES canonique |
CC1=C(C=CO1)N(C=CN(C2=C(OC=C2)C)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


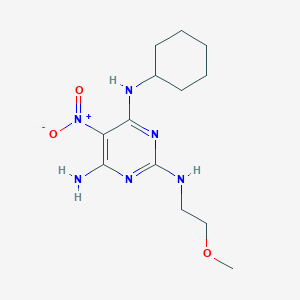
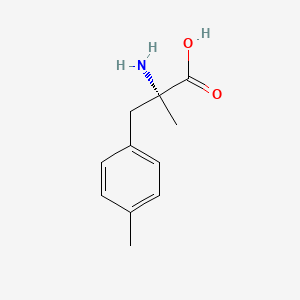
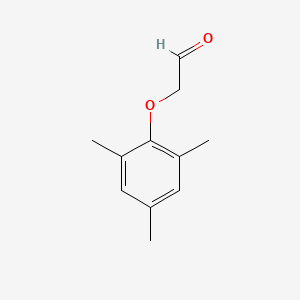
![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)
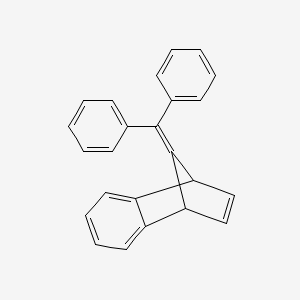
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)
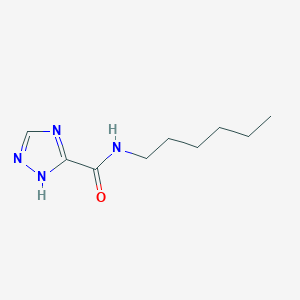
![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)
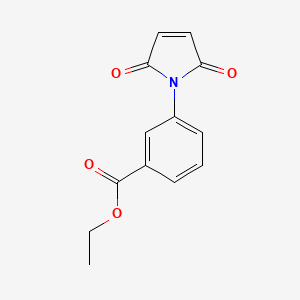
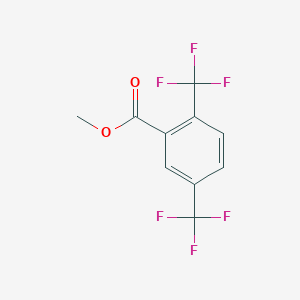
![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
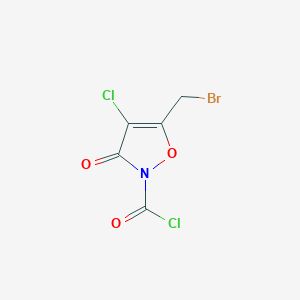
![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)
